
9-Hydroxynon-7-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxynon-7-ynoic acid is a medium-chain fatty acid with the molecular formula C9H8O3. It is characterized by the presence of a hydroxyl group at the 9th carbon and a triple bond between the 7th and 8th carbons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxynon-7-ynoic acid typically involves the use of alkyne and hydroxylation reactions. One common method includes the use of a starting material such as 1-nonyne, which undergoes hydroxylation at the 9th carbon position. The reaction conditions often involve the use of catalysts such as palladium or copper, along with appropriate solvents and temperature control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxynon-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 9-Oxonon-7-ynoic acid or 9-Carboxynon-7-ynoic acid.
Reduction: 9-Hydroxynon-7-ene or 9-Hydroxynonane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
9-Hydroxynon-7-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 9-Hydroxynon-7-ynoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and alkyne groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxy-non-5-ynoic acid
- 9-Hydroxy-7E-Nonene-3,5-diynoic acid
- 9-Hydroxy-7Z-Nonene-3,5-diynoic acid
Uniqueness
9-Hydroxynon-7-ynoic acid is unique due to its specific structural features, including the position of the hydroxyl group and the triple bond.
Propriétés
Numéro CAS |
103675-12-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
9-hydroxynon-7-ynoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-3,5,7-8H2,(H,11,12) |
Clé InChI |
SCXJYTREEUDANF-UHFFFAOYSA-N |
SMILES canonique |
C(CCC#CCO)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



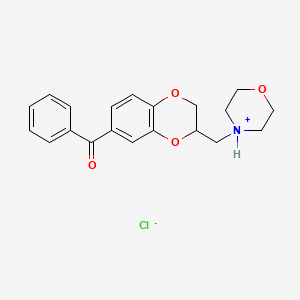
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
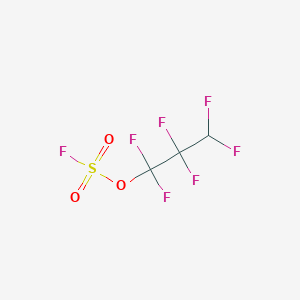
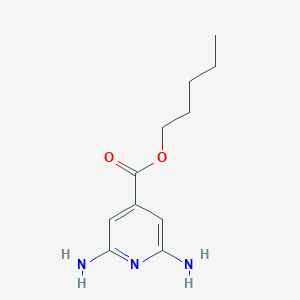
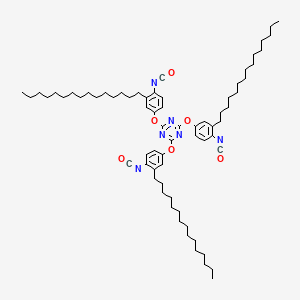

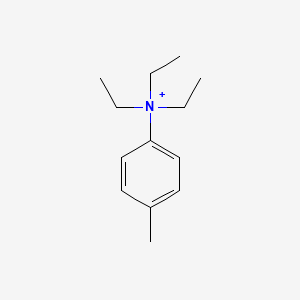
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

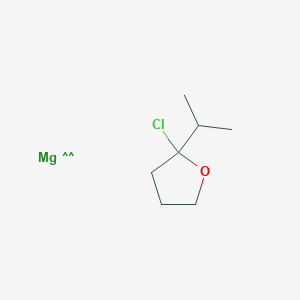
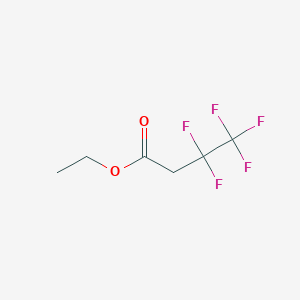

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
